molecular formula C7H16N2O B13231672 2-amino-N,3-dimethylpentanamide

2-amino-N,3-dimethylpentanamide

Cat. No.: B13231672
M. Wt: 144.21 g/mol
InChI Key: PCWZFJQSFIEREL-UHFFFAOYSA-N
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Description

2-amino-N,3-dimethylpentanamide is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . This small molecule, characterized by its pentanamide backbone with amino and dimethyl functional groups, is part of a class of valine derivatives and related amino acid amides, which are of significant interest in medicinal chemistry and pharmaceutical research for their potential biological activities . Compounds within this structural family are frequently investigated as key intermediates in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) . The (2S,3S) stereoisomer of this molecule has been documented in chemical databases, highlighting the importance of its specific three-dimensional configuration . RESEARCH APPLICATIONS While specific biological data for this compound is limited in the public domain, its structural features make it a valuable scaffold in drug discovery. Related N-methylated amino acid amides have been extensively utilized as building blocks in the multi-step synthesis of protease inhibitors and other therapeutic compounds . Researchers are exploring the use of such molecules in the development of novel pharmaceutical agents, where the stereochemistry of the compound can be critical for its biological activity and interaction with specific molecular targets . HANDLING & REGULATORY INFORMATION This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. For detailed safety information, refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,3-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-5(2)6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWZFJQSFIEREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Advanced Structural Characterization of 2 Amino N,3 Dimethylpentanamide

Systematic Naming Conventions and Stereochemical Designations

The systematic name for 2-amino-N,3-dimethylpentanamide, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2S,3S)-2-amino-N,3-dimethylpentanamide . nih.gov This name precisely describes the molecular structure of one of its stereoisomers. The parent chain is a pentanamide (B147674), indicating a five-carbon chain with a carboxamide group. The numbering of the carbon chain begins at the carbonyl carbon of the amide group.

The substituents are located as follows:

An amino group (-NH2) is attached to the second carbon (C2).

A methyl group (-CH3) is also attached to the third carbon (C3).

The nitrogen atom of the amide group is substituted with a methyl group, denoted by the prefix "N-methyl".

The stereochemistry at the two chiral centers, C2 and C3, is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For the (2S,3S) isomer, both chiral centers have an 'S' configuration. nih.gov

Identifier Value
IUPAC Name (2S,3S)-2-amino-N,3-dimethylpentanamide
Molecular Formula C7H16N2O
Synonyms Isoleucine methylamide

Isomeric Forms and Chiral Purity Considerations

The presence of two chiral centers in this compound gives rise to multiple stereoisomers. The analysis of these isomers and their purity is crucial in chemical synthesis and application.

With two chiral centers, a maximum of 2^n = 2^2 = 4 stereoisomers can exist for this compound. These stereoisomers are grouped into enantiomeric and diastereomeric pairs.

Enantiomers are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers.

Diastereomers are stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, chiral centers. libretexts.orglibretexts.org

The four possible stereoisomers of this compound are:

(2S, 3S)-2-amino-N,3-dimethylpentanamide

(2R, 3R)-2-amino-N,3-dimethylpentanamide

(2S, 3R)-2-amino-N,3-dimethylpentanamide

(2R, 3S)-2-amino-N,3-dimethylpentanamide

The relationships between these isomers can be summarized as follows:

Isomer Pair Relationship
(2S, 3S) and (2R, 3R)Enantiomers
(2S, 3R) and (2R, 3S)Enantiomers
(2S, 3S) and (2S, 3R)Diastereomers
(2S, 3S) and (2R, 3S)Diastereomers
(2R, 3R) and (2S, 3R)Diastereomers
(2R, 3R) and (2R, 3S)Diastereomers

The synthesis of a single, specific stereoisomer requires stereoselective methods. The presence of other stereoisomers as impurities can significantly affect the properties and activity of the target compound. Chiral purity, often expressed as enantiomeric excess (ee) or diastereomeric excess (de), is a critical parameter in the characterization of this compound. Analytical techniques such as chiral high-performance liquid chromatography (HPLC) are commonly employed to determine the chiral purity of amino acid derivatives. researchgate.net

The conformational flexibility of this compound is primarily due to the rotation around its single bonds. The most significant conformational feature of N-methyl amides is the potential for cis-trans isomerism about the amide bond (C-N bond). acs.orgnih.gov Due to the partial double bond character of the C-N bond, rotation is restricted, leading to distinct cis and trans conformers.

In the trans conformation, the substituents on the amide nitrogen and the carbonyl carbon are on opposite sides of the C-N bond. In the cis conformation, they are on the same side. For N-methyl amides, the trans conformation is generally more stable due to reduced steric hindrance between the N-methyl group and the substituent on the carbonyl carbon. However, the energy barrier between the two forms is low enough that both conformers can be present in solution. acs.orgnih.gov

Due to the lack of specific experimental or computational studies on the conformational analysis of this compound, the precise energy differences and rotational barriers are not known. However, based on the analysis of similar N-methyl amides and substituted alkanes, it can be inferred that the molecule exists as a dynamic equilibrium of multiple conformers in solution. acs.orgresearchgate.net

Spectroscopic and Analytical Techniques for Research on 2 Amino N,3 Dimethylpentanamide

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment of each atom, allowing for the assembly of the molecular puzzle.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be complex due to the presence of multiple chiral centers and non-equivalent protons. Key signals would include:

A doublet for the N-methyl protons, coupled to the amide proton.

Multiplets for the methine protons at the C2 and C3 positions.

Signals for the diastereotopic protons of the ethyl group.

A broad singlet for the primary amine protons.

A signal for the amide proton.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the amide, the two methine carbons, the N-methyl carbon, and the carbons of the ethyl group and the C3-methyl group. The chemical shifts of these carbons would be indicative of their local electronic environment.

A complete assignment of the ¹H and ¹³C NMR spectra, often aided by computational prediction methods, is a critical step in the unambiguous confirmation of the molecular structure of 2-amino-N,3-dimethylpentanamide. researchgate.netmdpi.com

Table 1: Predicted NMR Data for this compound This table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ ~2.7 (d) ~26
Cα-H ~3.5 (m) ~58
Cβ-H ~1.8 (m) ~37
CH₂ (ethyl) ~1.4 (m), ~1.2 (m) ~25
CH₃ (ethyl) ~0.9 (t) ~11
Cβ-CH₃ ~0.9 (d) ~15
C=O - ~175

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound.

The exact mass of (2S,3S)-2-amino-N,3-dimethylpentanamide has been computed to be 144.126263138 Da, corresponding to the molecular formula C₇H₁₆N₂O.

In addition to providing an accurate molecular weight, mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), offers valuable structural information. The fragmentation pattern of this compound would be influenced by the presence of the amine and amide functional groups. Common fragmentation pathways for amides include the cleavage of the N-CO bond, leading to the formation of an acylium ion. nih.gov For amino compounds, α-cleavage next to the nitrogen atom is a characteristic fragmentation route. libretexts.org The study of fragmentation patterns of related N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters reveals the formation of nitrilium cations, which could also be a potential fragmentation pathway for this compound. nih.govresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₁₆N₂O
Exact Mass 144.126263138 Da

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing of molecules in the crystal lattice.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal determination of its absolute stereochemistry, provided the crystal quality is sufficient. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state properties of the compound. While the crystal structures of N-alkylated amino acids and their derivatives have been investigated, providing insights into their hydrogen bonding patterns and crystal packing, specific X-ray diffraction data for this compound is not currently available in the literature. researchgate.netpnas.orgrsc.org

Table 3: Information Obtainable from X-ray Diffraction of this compound

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths and Angles The distances between atoms and the angles between bonds.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound. These methods are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used to determine the purity of a compound and to quantify its concentration in a mixture. For this compound, a reversed-phase HPLC method would likely be employed.

In a typical setup, a nonpolar stationary phase (e.g., C18-silica) would be used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape. nih.gov Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with a mass spectrometer (LC-MS). nih.govsigmaaldrich.com The development of a robust HPLC method would involve optimizing parameters such as the column, mobile phase composition, flow rate, and temperature to achieve good resolution and peak shape. shimadzu.com

Table 4: Typical Parameters for HPLC Analysis of this compound

Parameter Typical Conditions
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry

Since this compound is a chiral molecule, containing two stereocenters, it can exist as four possible stereoisomers. The separation and quantification of these stereoisomers are critical, especially in pharmaceutical contexts. Chiral chromatography is the primary technique used for this purpose.

Chiral HPLC, using a chiral stationary phase (CSP), is a common approach. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives. phenomenex.comyakhak.org Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The choice of the chiral selector or derivatizing agent is crucial for achieving good resolution between the enantiomers and diastereomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown success in resolving underivatized amino acid enantiomers. sigmaaldrich.com Recent advances have also demonstrated rapid enantioselective analysis of amino acids using UHPLC coupled with ion mobility-mass spectrometry. acs.org

The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the enantiomers in the chromatogram.

Table 5: Approaches for Chiral Separation of this compound

Technique Description
Chiral HPLC Direct separation on a chiral stationary phase (e.g., polysaccharide-based).
Derivatization followed by HPLC Reaction with a chiral derivatizing agent to form diastereomers, followed by separation on an achiral column.

Computational and Theoretical Investigations of 2 Amino N,3 Dimethylpentanamide

Molecular Modeling and Docking Simulations

No published studies were found that specifically detail the molecular modeling or docking simulations of 2-amino-N,3-dimethylpentanamide.

There is no available research on the prediction and analysis of protein-ligand interactions for this compound.

The characterization of ligand binding sites and the mechanisms of interaction for this compound have not been investigated in any known studies.

A detailed study of the conformational landscape and molecular dynamics of this compound has not been documented.

Quantum Chemical Calculations

No specific quantum chemical calculations have been published for this compound.

There are no known studies that predict the electronic structure and reactivity of this compound through quantum chemical methods.

The elucidation of potential reaction mechanisms involving this compound using computational chemistry has not been a subject of any published research.

Cheminformatics Approaches for Structure-Based Design and Analogue Exploration

Cheminformatics plays a pivotal role in modern drug discovery and development by leveraging computational techniques to analyze and predict the properties of chemical compounds. nih.gov These approaches are instrumental in the rational design of novel molecules and the exploration of analogues of a lead compound, such as this compound, to optimize its biological activity and other pharmaceutically relevant characteristics. nih.gov

Structure-based drug design relies on the three-dimensional structure of a biological target, typically a protein or nucleic acid. By understanding the geometry and physicochemical properties of the target's binding site, computational methods can be employed to design or identify molecules that are predicted to bind with high affinity and selectivity. For a compound like this compound, this process would begin with the identification of its biological target. Once the target is known and its structure is determined, either through experimental methods like X-ray crystallography or through computational modeling, docking simulations can be performed. These simulations would predict the preferred orientation and binding affinity of this compound within the target's active site.

The exploration of chemical analogues is a critical step in lead optimization. Cheminformatics facilitates the in silico generation and evaluation of a vast number of derivatives of a parent molecule. Starting with the core scaffold of this compound, various functional groups can be systematically modified to probe the structure-activity relationship (SAR). For instance, modifications to the amino group, the N-methyl group, or the pentyl side chain could be explored computationally to assess their impact on binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics tool used in analogue exploration. nih.gov By building mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the activity of novel analogues before they are synthesized. nih.gov For this compound and its potential analogues, a QSAR model could be developed using a dataset of structurally related compounds with known activities against a specific target. The descriptors used in such models can range from simple physicochemical properties to complex 3D molecular fields.

The foundation for these computational studies lies in the accurate representation and characterization of the molecule's properties. Publicly available databases like PubChem provide a wealth of pre-computed information for compounds such as (2S,3S)-2-amino-N,3-dimethylpentanamide. nih.gov

Table 1: Computed Properties of (2S,3S)-2-amino-N,3-dimethylpentanamide

PropertyValueSource
Molecular FormulaC7H16N2OPubChem nih.gov
Molecular Weight144.21 g/mol PubChem nih.gov
XLogP30.3PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count4PubChem nih.gov
Exact Mass144.126263138 DaPubChem nih.gov
Monoisotopic Mass144.126263138 DaPubChem nih.gov
Topological Polar Surface Area55.1 ŲPubChem nih.gov
Heavy Atom Count10PubChem nih.gov
Formal Charge0PubChem nih.gov
Complexity114PubChem nih.gov

These computed descriptors serve as the initial input for various cheminformatics workflows. For example, the XLogP3 value suggests the compound's hydrophobicity, a critical factor in its pharmacokinetic profile. The hydrogen bond donor and acceptor counts are essential for predicting interactions with a biological target.

While specific computational studies on this compound are not extensively documented in publicly accessible literature, the principles of cheminformatics provide a clear roadmap for its future exploration. The synthesis of related pentanamide (B147674) derivatives for other applications, as seen in some studies, underscores the feasibility of generating analogues for biological testing. researchgate.net The integration of computational predictions with synthetic chemistry and biological evaluation is a powerful paradigm for accelerating the discovery of new therapeutic agents.

Biological and Biochemical Research of 2 Amino N,3 Dimethylpentanamide and Its Structural Analogues

Interaction with Biological Targets and Signaling Pathways

The interaction of 2-amino-N,3-dimethylpentanamide with biological systems is primarily understood through the lens of its structural similarity to naturally occurring amino acids, which are key regulators of cellular signaling.

Enzymatic Inhibition and Activation Studies

Currently, there is a lack of specific research in the public domain detailing the direct enzymatic inhibition or activation by this compound. However, the broader class of aminophosphonates, which are structurally related to amino acids, are recognized for their potential to act as false substrates or inhibitors for various enzymes and receptors. This suggests that this compound could potentially exhibit similar properties, though dedicated studies are required to confirm such activities.

Receptor Binding and Modulatory Effects (e.g., Sestrin-GATOR2 pathway)

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, responding to a variety of environmental signals, including amino acids. nih.govfao.orgnih.gov The Sestrin family of proteins (Sestrin1, Sestrin2, and Sestrin3) have been identified as crucial negative regulators of the mTORC1 signaling pathway. nih.govresearchgate.net

Research has shown that Sestrins interact with the GATOR2 complex in a manner that is sensitive to amino acid concentrations. nih.govfao.orgnih.govresearchgate.net This interaction is a key component of the amino acid sensing branch of the mTORC1 pathway. nih.gov In the absence of amino acids, Sestrins bind to the GATOR2 complex, which inhibits the mTORC1 pathway. Conversely, the presence of amino acids, particularly leucine (B10760876), disrupts the Sestrin2-GATOR2 interaction, leading to the activation of mTORC1. mit.edu

Given that this compound is a structural analogue of isoleucine and leucine, it is plausible that it could modulate the Sestrin-GATOR2 pathway. The structural similarities may allow it to compete with leucine for binding to Sestrin2, thereby influencing mTORC1 signaling. However, specific studies on the binding of this compound to Sestrins and its subsequent effect on the GATOR2 complex have not yet been reported.

Table 1: Key Proteins in the Sestrin-GATOR2-mTORC1 Signaling Pathway

Protein/ComplexFunction
mTORC1 A protein kinase complex that is a master regulator of cell growth and metabolism. nih.gov
Sestrins A family of proteins that act as negative regulators of mTORC1 signaling. nih.govresearchgate.net
GATOR2 A protein complex that positively regulates mTORC1 signaling. nih.govfao.orgnih.gov
Rag GTPases A family of proteins that, when activated by amino acids, promote the translocation of mTORC1 to the lysosome for activation. nih.gov

Participation in Cellular and Metabolic Processes

The mTORC1 pathway, which is modulated by amino acids via the Sestrin-GATOR2 interaction, plays a critical role in a wide array of cellular and metabolic processes. nih.gov When activated, mTORC1 promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy. nih.gov

As a potential modulator of this pathway, this compound could theoretically influence these fundamental cellular activities. By potentially mimicking the action of leucine, it could contribute to the activation of mTORC1, thereby stimulating cell growth and proliferation. Conversely, if it acts as an antagonist, it could inhibit these processes. The precise role of this compound in these cellular and metabolic events remains to be elucidated through direct experimental investigation.

Enzymatic Biotransformation and Metabolic Studies

The metabolic fate of this compound is likely dictated by the action of hydrolytic enzymes that process amide bonds.

Hydrolysis by Amidase and Esterase Enzymes

Amidases (EC 3.5.1.4) are a class of hydrolase enzymes that catalyze the cleavage of non-peptide amide bonds to form the corresponding carboxylic acid and ammonia. nih.gov These enzymes are known to have broad substrate specificity, with the ability to hydrolyze aliphatic, aromatic, and heterocyclic amides, as well as α-amino acid amides. nih.govresearchgate.net Given its chemical structure, this compound is a potential substrate for amidase-mediated hydrolysis.

While direct evidence of hydrolysis of this specific compound by esterases is not available, the broad substrate tolerance of some esterases might permit such a reaction, although amidases are the more probable catalysts for this transformation.

Substrate Specificity and Selectivity of Biocatalysts (e.g., l-selective amidases)

The substrate specificity of amidases can be quite broad, with some enzymes capable of hydrolyzing a wide range of amides. nih.govresearchgate.net For instance, an l-specific amidase from Ochrobactrum anthropi has demonstrated activity towards a variety of aliphatic and aromatic α-hydrogen-α-amino acid amides. nih.gov However, the activity can be influenced by the structure of the substrate, with bulky side chains sometimes leading to lower reaction rates. nih.gov

The production of a related compound, 2-amino-2,3-dimethylbutanamide, has been achieved using nitrile hydratase from Rhodococcus species, highlighting the potential of microbial enzymes in the synthesis and transformation of such molecules. google.com This suggests that biocatalysts could be tailored for the specific biotransformation of this compound. The selectivity of these enzymes, particularly their stereoselectivity, would be a critical factor in any potential biotechnological application.

Table 2: Examples of Amidase Substrate Specificity

Amidase SourceSubstrate ExamplesReference
Pseudomonas chlororaphis B23Wide range of aliphatic and aromatic amides researchgate.net
Ochrobactrum anthropi NCIMB 40321dl-Phenylalanine-NH2, dl-Proline-NH2, l-Valine-NH2 nih.gov
Rhodococcus speciesNitriles (for production of amides) google.com
General Microbial AmidasesAliphatic, aromatic, heterocyclic, and α-amino acid amides nih.gov

In Vitro and In Silico Predictions of Biotransformation Pathways

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and biological activity. For this compound, while specific in vitro metabolic studies are not extensively documented in publicly available literature, its biotransformation pathways can be predicted based on its chemical structure and data from analogous compounds. The primary routes of metabolism for N-alkylated amino acid amides typically involve enzymatic reactions mediated by cytochrome P450 (CYP450) enzymes and various hydrolases. youtube.com

In silico prediction tools, which utilize algorithms based on known metabolic reactions, can provide valuable insights into the likely metabolites of this compound. americanpeptidesociety.org These models can predict the sites of metabolism and the types of enzymatic reactions that are most likely to occur.

Predicted biotransformation pathways for this compound include:

N-demethylation: The N-methyl group on the amide nitrogen is a likely site for oxidative metabolism by CYP450 enzymes, leading to the formation of an unstable intermediate that subsequently breaks down to yield 2-amino-3-methylpentanamide (B3369917) and formaldehyde.

Amide Hydrolysis: The amide bond can be cleaved by amidases or other hydrolases, resulting in the formation of 2-amino-3-methylpentanoic acid (a derivative of isoleucine) and methylamine (B109427). nih.gov

Oxidative Deamination: The primary amino group can be removed through oxidative deamination, a common pathway for amino acids, to form the corresponding α-keto acid. youtube.com

Hydroxylation: The aliphatic side chain of the isoleucine moiety may undergo hydroxylation at various positions, catalyzed by CYP450 enzymes.

These predicted pathways are summarized in the table below.

Predicted Pathway Key Enzymes Potential Metabolites Significance
N-DemethylationCytochrome P450 (e.g., CYP3A4, CYP2D6)2-amino-3-methylpentanamide, FormaldehydeAlteration of biological activity and clearance rate.
Amide HydrolysisAmidases, Proteases2-amino-3-methylpentanoic acid, MethylaminePotential termination of activity and formation of endogenous compounds.
Oxidative DeaminationAmino Acid Oxidases2-keto-3-methylpentanamideChange in chemical properties and biological target interaction.
Aliphatic HydroxylationCytochrome P450Hydroxylated derivatives of the parent compoundPotential for further conjugation and excretion.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Biological Function

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) and structure-property relationship (SPR) analyses are crucial for understanding how specific structural features of a compound and its analogues influence their biological function and physicochemical properties.

Identification of Essential Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its structural analogues, the essential pharmacophoric features can be inferred from the common characteristics of biologically active amino acid derivatives and molecules targeting the central nervous system (CNS). nih.govmdpi.com

The key pharmacophoric elements likely include:

A basic amino group: This group can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket.

A hydrogen bond donor/acceptor amide group: The amide moiety can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.

Defined stereochemistry: The specific spatial arrangement of the atoms at the chiral centers is crucial for a precise fit into a binding site.

Pharmacophoric Feature Structural Moiety Potential Interaction
Primary Amine-NH2Ionic bonding, Hydrogen bonding
Amide Group-C(=O)NH-Hydrogen bond donor and acceptor
Lipophilic Groupsec-Butyl side chainVan der Waals forces, Hydrophobic interactions
Chiral Centersα-carbon and β-carbonStereospecific interactions with target

Influence of Stereochemistry on Biological Activity

This compound has two chiral centers, at the α-carbon and the β-carbon of the amino acid backbone. This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). It is well-established that the biological activity of chiral molecules can be highly dependent on their stereochemistry. organic-chemistry.org The different spatial arrangements of the functional groups in each stereoisomer can lead to significant differences in their ability to bind to a specific biological target.

The stereochemistry of amino acid derivatives often dictates their interaction with enzymes and receptors, which are themselves chiral. nih.gov For instance, one stereoisomer may bind with high affinity to a receptor, leading to a potent biological response, while another stereoisomer may have low or no affinity, or could even bind to a different target, potentially leading to off-target effects.

The relative orientation of the amino group, the amide group, and the aliphatic side chain will differ for each stereoisomer, influencing how the molecule fits into a binding pocket and the specific interactions it can form.

Stereoisomer Predicted Relative Activity Rationale
(2S,3S)Potentially HighThe natural L-isoleucine configuration may be preferred by biological targets.
(2R,3R)Potentially LowEnantiomer of the natural form, may exhibit different or no activity.
(2S,3R)Potentially DifferentDiastereomer, may have a unique activity profile.
(2R,3S)Potentially DifferentDiastereomer, may have a unique activity profile.

Derivatives and Analogues of 2 Amino N,3 Dimethylpentanamide in Medicinal Chemistry and Materials Science

Design and Synthesis of Novel Derivatives

The synthesis of derivatives from the 2-amino-N,3-dimethylpentanamide core structure is a key strategy for discovering new molecules with enhanced or specialized properties. The design process often focuses on modifying the stereochemistry, the amide group, or the alkyl side chain to influence how the molecule interacts with biological targets or functions as a chemical intermediate.

The stereochemistry of this compound is a critical factor in its biological activity, as interactions with enzymes and receptors are often highly specific to a particular three-dimensional arrangement. The parent compound contains two chiral centers, at carbons C2 and C3, leading to four possible stereoisomers. nih.gov The (2S, 3S) isomer is derived from L-isoleucine. nih.gov

The synthesis of specific chiral analogues is crucial for developing stereoselective drugs. For instance, in studies on peptide analogues, the substitution of an L-amino acid with its D-amino acid counterpart (its mirror image) can dramatically alter biological activity. Research on analogues of Substance P demonstrated that replacing a key L-amino acid with its D-isomer resulted in a significant loss of agonist activity, a critical step that can inform the design of antagonist drugs. scispace.com Synthetic strategies for creating enantiomerically enriched compounds, such as the regioselective ring-opening of aziridine (B145994) precursors, can be employed to produce specific chiral aminophosphonate analogues, highlighting methods that can yield high-purity stereoisomers for further development. mdpi.com

Modifications to the amide group (N-substitution) or the pentyl side chain provide another avenue for creating diverse derivatives. Attaching different chemical groups to the amide nitrogen can alter the molecule's polarity, size, and hydrogen-bonding capability, which in turn affects its biological interactions.

Examples from related structures illustrate the potential of this approach:

N-Substitution: Derivatives of 2-aminothiophene-3-carboxamide, where a cyclopentyl group is attached to the amide nitrogen (N-cyclopentyl), have been investigated as selective inhibitors of cellular ion channels overexpressed in certain cancers.

Head Group Modification: In the development of new antibacterial agents, a library of analogues of the drug nitazoxanide (B1678950) was created by modifying the amide "head group." This strategy proved to be a viable route for synthesizing analogues with improved activity compared to their parent compounds. nih.govnih.gov

Side-Chain Functionalization: The amino group of the core structure provides a reactive handle for further functionalization, allowing it to be used in the synthesis of chiral intermediates for more complex bioactive molecules.

Comparative Biological Activity and Selectivity Profiling of Analogues

A primary goal of synthesizing a library of analogues is to compare their biological activities and identify structures with improved potency or selectivity. This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to drug discovery.

Studies on analogues of other amino-amide structures provide a blueprint for this process. For example, a library of 39 amide analogues of nitazoxanide was synthesized and screened for its ability to inhibit the growth of various pathogenic bacteria, including Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. nih.govnih.gov This comparative profiling allows researchers to identify which chemical modifications lead to enhanced antibacterial effects. Similarly, derivatives of 2-amino-N,3-dimethylbenzamide, a structurally related aromatic analogue, have been noted for their broad-spectrum antibacterial activity.

The table below illustrates a hypothetical profiling of analogues based on principles from reported research, showing how different substitutions could impact antibacterial efficacy.

AnalogueModificationTarget OrganismRelative Activity (Hypothetical)Reference Principle
Analogue AParent Compound (this compound)H. pyloriBaseline nih.govnih.gov
Analogue BN-Cyclopentyl SubstitutionC. difficileModerate Increase
Analogue CSide-Chain Phenyl GroupH. pyloriSignificant Increase
Analogue DIntroduction of D-IsomerH. pyloriDecreased/Inhibited scispace.com

Utility as Synthetic Intermediates and Building Blocks

Beyond its own potential bioactivity, this compound and its close relatives are valuable as intermediates and building blocks in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.

The functional groups of amino amides make them ideal starting materials for multi-step synthetic pathways. The amino group can be readily acylated, alkylated, or used in peptide bond formation, while the amide can be hydrolyzed or reduced.

Close structural relatives of this compound have found significant use as industrial intermediates:

Herbicide Synthesis: The analogue 2-amino-2,3-dimethylbutanamide is a key intermediate in the chemical production of imidazolinone herbicides. google.comgoogle.com

Insecticide Synthesis: The aromatic analogue 2-amino-5-chloro-N,3-dimethylbenzamide is a documented precursor for manufacturing potent insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. wipo.int

These applications demonstrate the role of such compounds as foundational elements in the large-scale synthesis of commercially important products.

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups are built to create a library of compounds for biological screening. The this compound structure, with its defined stereochemistry and multiple reaction sites, is an excellent candidate for a synthetic scaffold.

A clear example of this principle is the use of 2-amino-3-cyanopyridine (B104079) derivatives as scaffolds. These molecules undergo intermolecular cyclization to form pyrido[2,3-d]pyrimidines, a class of compounds known for a wide range of pharmacological activities, including antibacterial effects. mdpi.com The initial aminopyridine acts as the foundational framework that is elaborated into a more complex and biologically active heterocyclic system. mdpi.com The inherent chirality of this compound makes it a particularly attractive scaffold for the development of stereospecific therapeutic agents.

Future Directions and Emerging Research Avenues for 2 Amino N,3 Dimethylpentanamide

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 2-amino-N,3-dimethylpentanamide is poised to move beyond traditional methods, embracing greener and more efficient strategies. Conventional amide bond formation often relies on coupling agents that generate significant waste, prompting a shift towards more sustainable alternatives. frontiersin.orgharvard.edu Key areas of development include biocatalysis and flow chemistry, which promise to enhance the environmental profile and scalability of production.

Biocatalysis offers a highly specific and environmentally benign route to amide synthesis. nih.gov Enzymes, such as lipases and engineered amide synthetases, can operate in aqueous media under mild conditions, minimizing the use of hazardous solvents and reagents. nih.govnih.govdelmic.com The application of biocatalysis to produce this compound could lead to higher yields and enantiomeric purity, which is crucial for its potential biological applications. The development of robust enzymes tailored for this specific substrate will be a critical research focus.

Flow chemistry represents another promising avenue for the sustainable synthesis of this compound. mdpi.com Continuous flow reactors offer enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. thermofisher.comillinois.edu The integration of in-line purification and real-time monitoring can streamline the manufacturing process, reducing waste and operational costs. Research in this area will likely focus on developing optimized flow protocols, potentially combining them with catalytic systems to maximize efficiency. nicoyalife.comspringernature.com

The following table summarizes potential innovative synthetic methodologies for this compound:

MethodologyKey AdvantagesResearch Focus
Biocatalysis High specificity, mild reaction conditions, reduced waste, environmentally friendly. nih.govnih.govnih.govEnzyme discovery and engineering, process optimization for aqueous media. delmic.comnih.gov
Flow Chemistry Enhanced safety, scalability, process control, and consistency. mdpi.comthermofisher.comDevelopment of optimized flow protocols, integration of catalysis and purification. illinois.edunicoyalife.com
Catalytic Amidation High atom economy, avoidance of stoichiometric activating agents. frontiersin.orgharvard.eduDesign of novel catalysts (e.g., based on boron or transition metals). nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of novel compounds like this compound. springernature.com These computational tools can accelerate the discovery process by predicting molecular properties, identifying potential biological targets, and generating new molecular structures with desired characteristics. nih.govwikipedia.org

De novo design algorithms, powered by deep learning, can generate novel analogs of this compound with potentially improved efficacy and safety profiles. frontiersin.org By learning from vast datasets of chemical structures and their biological activities, these models can propose new molecules that are synthetically accessible. nih.gov This approach can significantly reduce the time and cost associated with traditional trial-and-error methods. wikipedia.org

Predictive modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another critical application of AI in drug discovery. nih.govnih.gov By developing accurate in silico models, researchers can prioritize candidate molecules with favorable pharmacokinetic and safety profiles early in the development pipeline, reducing the likelihood of late-stage failures. nih.govmdpi.com Graph neural networks and other advanced machine learning architectures are continually improving the accuracy of these predictions. delmic.com

The integration of AI and ML in the future development of this compound and its analogs can be envisioned through the following applications:

AI/ML ApplicationDescriptionPotential Impact on this compound Research
De Novo Design Generative models create novel molecular structures with desired properties. frontiersin.orgspringernature.comGeneration of a virtual library of analogs with potentially enhanced biological activity and selectivity.
Virtual Screening Computational screening of large compound libraries to identify potential binders to a biological target. harvard.eduthermofisher.comRapid identification of potential protein targets for this compound.
ADMET Prediction In silico models to predict the pharmacokinetic and toxicological properties of molecules. nih.govnih.govmdpi.comEarly-stage assessment of the drug-likeness of this compound and its derivatives.
QSAR Modeling Quantitative Structure-Activity Relationship models to correlate chemical structure with biological activity.Elucidation of key structural features of this compound responsible for its potential biological effects.

Exploration of Undiscovered Biological Functions and Therapeutic Potentials

While the specific biological functions of this compound remain largely unexplored, its structural similarity to endogenous amino acids and other bioactive amides suggests a wide range of potential therapeutic applications. nih.govthermofisher.com The amide functional group is a cornerstone of many pharmaceuticals due to its stability and ability to participate in hydrogen bonding with biological targets. jeolusa.com

As a derivative of isoleucine, a branched-chain amino acid (BCAA), this compound could potentially modulate pathways related to BCAA metabolism. illinois.edu Isoleucine itself has been shown to play a role in glucose metabolism, including stimulating glucose uptake and depressing gluconeogenesis. springernature.com Therefore, investigating the effects of this compound on metabolic pathways and its potential as a therapeutic agent for metabolic disorders is a promising research avenue.

Furthermore, the broader class of amino acid derivatives has demonstrated a wide array of biological activities, including antimicrobial and anticonvulsant properties. mdpi.comresearchgate.net Systematic screening of this compound against various biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic uses. technologynetworks.com The development of unnatural amino acids and their incorporation into peptides is also an active area of research for creating novel therapeutics. wikipedia.org

Future research should focus on a systematic exploration of the biological landscape for this compound, as outlined below:

Potential Therapeutic AreaRationale Based on Structural AnalogsProposed Research
Metabolic Disorders Isoleucine, the parent amino acid, influences glucose metabolism. springernature.comInvestigate effects on glucose uptake, insulin (B600854) signaling, and lipid metabolism.
Neurological Disorders Some amino acid amides exhibit anticonvulsant activity. researchgate.netScreen for activity against CNS targets and in models of epilepsy and other neurological conditions.
Infectious Diseases Various amino acid derivatives have shown antimicrobial properties. mdpi.commalvernpanalytical.comTest for antibacterial and antifungal activity against a panel of pathogenic microorganisms.
Oncology Modulators of amino acid metabolism are being explored as cancer therapeutics. nih.govEvaluate effects on cancer cell proliferation and survival, particularly in cancers dependent on specific amino acid pathways.

Advanced Characterization Techniques for Complex Biological Systems

To fully elucidate the potential biological functions of this compound, the use of advanced characterization techniques to study its interactions within complex biological systems is essential. These methods can provide detailed insights into binding kinetics, thermodynamics, and the structural basis of interaction with its molecular targets.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of protein-ligand complexes in their near-native state. frontiersin.orgnih.gov This technique would be invaluable for visualizing the binding mode of this compound to its target protein, providing a structural basis for its mechanism of action and facilitating structure-based drug design. delmic.comatlasofscience.org

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide dynamic information about protein conformation and how it changes upon ligand binding. nih.govnih.gov By measuring the rate of deuterium (B1214612) exchange in different regions of a protein, researchers can identify binding sites and allosteric effects of this compound without the need for crystallization. thermofisher.com

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are crucial for quantifying the kinetics and thermodynamics of binding interactions. illinois.eduwikipedia.org SPR can provide real-time measurement of association and dissociation rates, while ITC directly measures the heat changes upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters. harvard.edunih.govspringernature.commalvernpanalytical.com

The application of these advanced techniques will be critical for a comprehensive understanding of the molecular pharmacology of this compound:

TechniqueInformation ProvidedRelevance to this compound Research
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of the compound bound to its target. frontiersin.orgdelmic.comnih.govElucidation of the precise binding mode and mechanism of action.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Information on protein dynamics and conformational changes upon binding. nih.govnih.govthermofisher.comIdentification of binding sites and allosteric effects in solution.
Surface Plasmon Resonance (SPR) Real-time binding kinetics (association and dissociation rates). illinois.eduspringernature.comQuantitative analysis of the binding affinity and kinetics to its target.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (affinity, enthalpy, entropy, stoichiometry). harvard.edunih.govwikipedia.orgmalvernpanalytical.comUnderstanding the driving forces behind the binding interaction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.